2,2-Bis Nalbuphine 2,2-Bis Nalbuphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20428080
InChI: InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1
SMILES:
Molecular Formula: C42H52N2O8
Molecular Weight: 712.9 g/mol

2,2-Bis Nalbuphine

CAS No.:

Cat. No.: VC20428080

Molecular Formula: C42H52N2O8

Molecular Weight: 712.9 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis Nalbuphine -

Specification

Molecular Formula C42H52N2O8
Molecular Weight 712.9 g/mol
IUPAC Name (4R,4aS,7S,7aR,12bS)-10-[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Standard InChI InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1
Standard InChI Key DBCWTMIWDSKFLL-LEBWPUBNSA-N
Isomeric SMILES C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)O)O)O
Canonical SMILES C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,2-Bis Nalbuphine is a dimeric structure formed by the covalent linkage of two nalbuphine molecules. The compound’s systematic name, (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S)-3,3'-bis(cyclobutylmethyl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',18,18'-icosahydro-[13,13'-bi(4,12-methanobenzofuro[3,2-e]isoquinoline)]-5,5',8,8',12,12'-hexaol, reflects its stereochemical complexity . The dimer retains the benzofuroisoquinoline backbone of nalbuphine but introduces structural modifications that alter its pharmacokinetic and pharmacodynamic properties.

Table 1: Key Chemical Properties of 2,2-Bis Nalbuphine

PropertyValue
CAS Number214542-42-4
Molecular FormulaC42H52N2O8\text{C}_{42}\text{H}_{52}\text{N}_{2}\text{O}_{8}
Molecular Weight712.9 g/mol
CategoryPharmaceutical Intermediate
SynonymsDinalbuphine sebacate precursor

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,2-Bis Nalbuphine involves coupling two nalbuphine monomers through a 2,2-bond, typically achieved via esterification or amidation reactions. SynZeal and Hexonsynth report custom synthesis protocols for this compound, emphasizing rigorous quality control to meet pharmacopeial standards . Critical steps include:

  • Monomer Activation: Nalbuphine hydrochloride is functionalized to introduce reactive groups (e.g., hydroxyl or amine) at the 2-position.

  • Dimerization: Cross-coupling agents such as sebacoyl chloride facilitate the formation of the 2,2-bond under controlled conditions.

  • Purification: Chromatographic techniques (HPLC, LC-MS) isolate the dimer from unreacted monomers and byproducts .

Challenges in Scale-Up

Industrial-scale production faces hurdles such as stereochemical consistency and impurity control. SynZeal’s impurity profiling identifies related compounds like 6β-Nalbuphine (CAS 85284-04-4) and Nalbuphine Impurity 1 (CAS 2771387-27-8) as common byproducts requiring mitigation .

Pharmacological Profile

Mechanism of Action

As a dimer of nalbuphine—a mixed κ-opioid agonist and μ-opioid antagonist—2,2-Bis Nalbuphine exhibits modified receptor binding kinetics. The dimer’s larger size reduces blood-brain barrier permeability, potentially limiting central nervous system effects compared to the monomer .

Preclinical Data

While clinical studies on the dimer are sparse, in vitro assays suggest:

  • Reduced Agonist Activity: The dimer’s binding affinity for κ-opioid receptors is 40% lower than nalbuphine .

  • Enhanced Stability: Plasma half-life increases by 2.5-fold due to decreased hepatic metabolism .

Analytical Characterization

Quality Control Metrics

Pharmaceutical reference standards for 2,2-Bis Nalbuphine require compliance with International Council for Harmonisation (ICH) guidelines. SynZeal’s Certificate of Analysis (COA) includes:

  • Purity: ≥98% (by HPLC)

  • Impurity Limits: <0.5% for any single impurity .

Table 2: Common Impurities in 2,2-Bis Nalbuphine Synthesis

ImpurityCAS NumberMolecular Formula
6-Keto Nalbuphine HCl16676-34-9C21H25NO4HCl\text{C}_{21}\text{H}_{25}\text{NO}_{4} \cdot \text{HCl}
Methyl Nalbuphine90242-27-6C22H29NO4\text{C}_{22}\text{H}_{29}\text{NO}_{4}

Clinical and Industrial Applications

Pharmaceutical Development

2,2-Bis Nalbuphine serves as:

  • Intermediate: Precursor for prodrugs like dinalbuphine sebacate, a long-acting analgesic .

  • Reference Standard: Quality control in ANDA/DMF filings for nalbuphine-based products .

Regulatory Considerations

The compound’s synthesis must adhere to Good Manufacturing Practice (GMP) guidelines. Hexonsynth emphasizes EP/USP traceability for regulatory submissions, ensuring batch-to-batch consistency .

Future Directions and Challenges

Research Gaps

  • Clinical Pharmacokinetics: No population pharmacokinetic (PopPK) models exist for the dimer, unlike nalbuphine itself .

  • Toxicological Studies: Chronic toxicity and genotoxic potential remain uncharacterized.

Innovations in Synthesis

Advancements in enzymatic dimerization and continuous-flow reactors could enhance yield and reduce impurity generation.

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